molecular formula C18H19BrN2O4 B2693268 4-((1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034289-25-1

4-((1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2693268
CAS No.: 2034289-25-1
M. Wt: 407.264
InChI Key: UVHKJCNEQPKTTF-UHFFFAOYSA-N
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Description

4-((1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a pyridinone core, an azetidine ring, and a brominated benzoyl group, making it a subject of interest for researchers exploring new chemical entities with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an electrophile.

    Bromination and Methoxylation: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, followed by bromination and methoxylation to obtain the 2-bromo-5-methoxybenzoyl moiety.

    Coupling Reactions: The azetidine ring is then coupled with the brominated benzoyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Pyridinone Core: The final step involves the formation of the pyridinone core through a condensation reaction with appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-((1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 4-((1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials, coatings, or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-((1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one would depend on its specific application. For instance, if used as a drug candidate, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-(2-chloro-5-methoxybenzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
  • 4-((1-(2-fluoro-5-methoxybenzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
  • 4-((1-(2-iodo-5-methoxybenzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Uniqueness

The uniqueness of 4-((1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the bromine atom, for example, could influence its reactivity, binding affinity, and overall pharmacokinetic profile.

Biological Activity

The compound 4-((1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (CAS Number: 2034289-25-1) is a novel pyridine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19BrN2O4C_{18}H_{19}BrN_{2}O_{4}, with a molecular weight of 407.3 g/mol. The structure features a pyridinone core linked to an azetidine moiety and a bromo-substituted benzoyl group, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC18H19BrN2O4C_{18}H_{19}BrN_{2}O_{4}
Molecular Weight407.3 g/mol
CAS Number2034289-25-1

Synthesis

The synthesis of this compound typically involves the reaction between 2-bromo-5-methoxybenzoyl chloride and an appropriate azetidine derivative, followed by the introduction of the dimethylpyridinone unit. The detailed synthetic pathway remains proprietary and is often found in patent literature .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds, particularly those containing pyrazoline and thiazolidinone structures, which have shown efficacy against various cancer cell lines. For instance, derivatives with similar structural motifs demonstrated significant cytotoxicity against leukemia cell lines with GI₅₀ values ranging from 1.64 to 4.58 μM . Although specific data on the anticancer activity of our compound is limited, its structural analogs suggest potential effectiveness.

Antimicrobial Properties

The compound's structural features indicate possible antimicrobial activity. Research on related pyridine derivatives has shown effectiveness against various bacterial strains, particularly those related to tuberculosis . The presence of bromine and methoxy groups in the structure may enhance lipophilicity and membrane penetration, contributing to antimicrobial effects.

While specific mechanisms for this compound are yet to be fully elucidated, similar compounds have been shown to inhibit tubulin polymerization, disrupting mitotic processes in cancer cells . This mechanism could be a focal point for future studies involving our compound.

Case Studies and Research Findings

  • Anticancer Screening : A study evaluating various pyridine derivatives found that compounds with similar structures exhibited notable anticancer activity against several tumor cell lines (source not specified). Further research is needed to confirm if our compound exhibits comparable effects.
  • Tubulin Inhibition : Research on tubulin polymerization inhibitors suggests that compounds with similar functionalities can effectively disrupt cancer cell division . This could be a promising area for exploring the biological activity of our compound.
  • Antimicrobial Efficacy : Preliminary investigations into related compounds have demonstrated promising antimicrobial properties, particularly against Gram-positive bacteria . This indicates that our compound may possess similar activity pending further investigation.

Properties

IUPAC Name

4-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4/c1-11-6-13(8-17(22)20(11)2)25-14-9-21(10-14)18(23)15-7-12(24-3)4-5-16(15)19/h4-8,14H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHKJCNEQPKTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=C(C=CC(=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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